molecular formula C12H12O4 B2725261 4-Ethoxy-6-methoxycoumarin CAS No. 720676-54-0

4-Ethoxy-6-methoxycoumarin

Cat. No. B2725261
M. Wt: 220.224
InChI Key: FYBUBXWSAKPMFF-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methoxycoumarin is a derivative of coumarin . Coumarins are a large class of phenolic substances that have been identified in nature, especially in green plants . They have been widely used as aroma enhancers in cosmetics, foods, and drinks .

Scientific Research Applications

Synthesis and Structural Analysis

4-Ethoxy-6-methoxycoumarin and its derivatives are extensively studied in the synthesis and structural analysis of coumarins. For instance, Çelikezen et al. (2020) synthesized 6-ethoxy-4-methylcoumarin using the Pechmann method and applied Density Functional Method (DFT) to determine its chemical properties (Çelikezen et al., 2020). Additionally, Sarac (2020) synthesized and characterized 4-(((4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6-methoxycoumarin, highlighting the agreement between experimental and calculated NMR data (Sarac, 2020).

Antioxidant and Cytotoxic Properties

Research has also focused on the antioxidant and cytotoxic properties of coumarin derivatives. The study by Çelikezen et al. (2020) revealed that 6-ethoxy-4-methylcoumarin exhibits antioxidant activity at certain concentrations without altering oxidative status (Çelikezen et al., 2020). Moreover, Danis et al. (2016) synthesized a series of arylcoumarins, including those with methoxy groups, and found them to be potent antioxidants (Danis et al., 2016).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of coumarins have been explored as well. Fujii et al. (2005) determined the crystal structure of 4-ethoxycoumarin, noting its planar conformation and intermolecular hydrogen bond formation (Fujii et al., 2005).

Therapeutic Potential

Research on coumarins has extended to their potential therapeutic applications. For instance, the study by Musa et al. (2012) on coumarin-based benzopyranone derivatives highlighted their role in inducing apoptosis in cancer cells (Musa et al., 2012).

Spectroscopic Analysis

Spectroscopic techniques play a crucial role in the study of coumarins. Khilya et al. (2005) conducted a comprehensive analysis of 3-furyl-4-hydroxycoumarins, which are structurally related to 4-ethoxy-6-methoxycoumarin, using various spectroscopic methods (Khilya et al., 2005).

properties

IUPAC Name

4-ethoxy-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-11-7-12(13)16-10-5-4-8(14-2)6-9(10)11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBUBXWSAKPMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)OC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-6-methoxycoumarin

Citations

For This Compound
2
Citations
AM Kamal, MS Taha - arccarticles.s3.amazonaws.com
The present study aimed to evaluate the inhibitory effect of Orobanche extract in ethylene glycol induced nephrolithiasis. Thirty male albino rats were divided into five groups each group …
Number of citations: 0 arccarticles.s3.amazonaws.com
AM Kamal, MS Taha - Indian Journal of Animal Research
Number of citations: 0

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